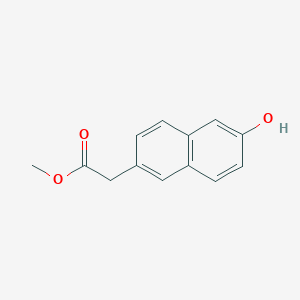

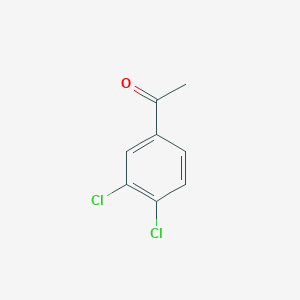

6-Hydroxy-2-naphthaleneacetic acid methyl ester

Overview

Description

Synthesis Analysis

The synthesis of 6-hydroxy-2-naphthaleneacetic acid and its derivatives, including the methyl ester form, involves catalytic aerobic oxidation as a key step. Nakamura et al. (2009) developed a method using NHPI-catalyzed aerobic oxidation, converting 2,6-diisopropylnaphthalene through several steps, including esterification and further oxidation, to produce methyl 6-hydroxy-2-naphthoate. This method emphasizes the importance of catalyst choice and oxidation conditions in achieving the desired product efficiently (Nakamura, Obora, & Ishii, 2009).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as (+)-6-methoxy-α-methyl-2-naphthaleneacetic acid (Naproxen), has been determined using X-ray diffraction techniques. Such studies reveal the arrangement of molecules in the crystal lattice, highlighting the impact of substituents on molecular conformation and interactions. The determination of molecular structures aids in understanding the physical and chemical properties of these compounds (Kim & Song, 1984).

Chemical Reactions and Properties

The reactivity of 6-hydroxy-2-naphthaleneacetic acid methyl ester and its analogs involves a variety of chemical transformations, such as condensation reactions, esterifications, and cycloadditions. These reactions are pivotal in synthesizing various organic compounds, including pharmaceuticals and materials with specific functionalities. The synthesis and characterization of Schiff base-ester linkages incorporating 2,6-disubstituted naphthalene ring systems exemplify the compound's utility in generating materials with unique mesomorphic properties (Thaker et al., 2012).

Physical Properties Analysis

The physical properties of 6-hydroxy-2-naphthaleneacetic acid methyl ester and its derivatives, such as solubility, melting point, and crystallinity, are influenced by molecular structure and intermolecular interactions. Spectroscopic techniques, including FT-IR, FT-Raman, and NMR, provide detailed information on the vibrational frequencies, molecular geometry, and electronic structure, facilitating the understanding of physical properties and the design of compounds with desired characteristics (Nagabalasubramanian, Karabacak, & Periandy, 2011).

Chemical Properties Analysis

The chemical properties of 6-hydroxy-2-naphthaleneacetic acid methyl ester, such as acidity, reactivity towards nucleophiles or electrophiles, and stability, are crucial for its applications in synthesis and material science. Studies on the synthesis, physicochemical properties, chemical stability, and enzymatic hydrolysis of alkyl esters of 6-methoxy-2-naphthylacetic acid reveal the potential of these compounds as prodrugs, showcasing the interplay between chemical structure and reactivity (Wadhwa, Chandiran, & Sharma, 2004).

Scientific Research Applications

-

Structural Characterization of Fatty Acid Methyl Esters

- Field: Analytical Chemistry

- Application: This research presents an HPLC/MS method for pinpointing the double and triple bonds in fatty acids .

- Method: Fatty acid methyl esters were separated by reversed-phase HPLC with an acetonitrile mobile phase .

- Results: The approach was applied to fatty acids with isolated, cumulated, and conjugated double bonds and triple bonds .

-

Analysis of FAMEs from Aqueous Samples

- Field: Analytical and Bioanalytical Chemistry

- Application: A novel, green analytical approach for the determination of 24 FAMEs from aqueous samples is proposed .

- Method: The method is based on a headspace solid-phase microextraction (SPME) arrow followed by gas chromatography coupled to tandem mass spectrometry (GC–MS/MS) .

- Results: The method led to low method detection limits (9–437 ng L −1) and high selectivity .

-

Partial Hydrogenation of Fatty Acid Methyl Esters

- Field: Industrial Chemistry

- Application: A low-cost Ni-B alloy catalyst was prepared by chemical reduction method and used for partial hydrogenation of fatty acid methyl esters .

- Method: The conditions for catalyst preparation, including Ni to B ratio, pH of NaBH 4 solution, types and quantity of metal modifiers were optimized .

- Results: The results of this application were not specified in the source .

- Sustainable Production and Catalytic Transformations of FAMEs

- Field: Sustainable Energy & Fuels

- Application: This research highlights the recent achievements in the green and sustainable production of various chemicals from FAMEs, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions .

- Method: The use of renewable feedstocks coupled with catalysis is one of the key principles of green chemistry .

- Results: The use of FAMEs has advantages and they are more preferable as compared to vegetable oils due to fewer impurities, lower viscosity, etc .

-

Biodiesel Production

- Field: Renewable Energy

- Application: FAMEs are a key component in the production of biodiesel, a renewable and cleaner-burning fuel .

- Method: FAMEs are produced through a process called transesterification, where vegetable oils or animal fats react with an alcohol (usually methanol) in the presence of a catalyst .

- Results: The result is a mixture of FAMEs and glycerol, which can be separated and purified to produce biodiesel .

-

Lipid Analysis

- Field: Biochemistry

- Application: FAMEs are used in lipid analysis as they allow for the identification and quantification of fatty acids present in a sample .

- Method: The sample is first subjected to a process called methylation, which converts the fatty acids into their corresponding FAMEs. These FAMEs can then be analyzed using techniques such as gas chromatography .

- Results: This allows for the determination of the types and amounts of fatty acids present in the sample .

Future Directions

properties

IUPAC Name |

methyl 2-(6-hydroxynaphthalen-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-13(15)7-9-2-3-11-8-12(14)5-4-10(11)6-9/h2-6,8,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWXJAKNVXRMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

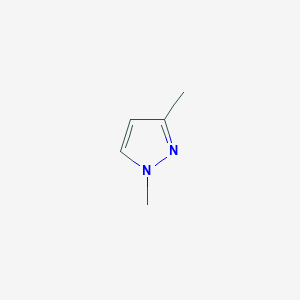

COC(=O)CC1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598235 | |

| Record name | Methyl (6-hydroxynaphthalen-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-2-naphthaleneacetic acid methyl ester | |

CAS RN |

91903-08-1 | |

| Record name | Methyl (6-hydroxynaphthalen-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(6-hydroxynaphthalen-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)